3-Chloro-5-(dimethylamino)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(dimethylamino)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10(2)7-3-6(9)4-8(11)5-7/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPTUUZFSOPFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459006 | |
| Record name | 3-CHLORO-5-(DIMETHYLAMINO)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570391-19-4 | |
| Record name | 3-CHLORO-5-(DIMETHYLAMINO)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 5 Dimethylamino Phenol
Transition Metal-Catalyzed C-H Activation/Borylation Approaches
The direct borylation of C-H bonds has become a cornerstone of modern organic synthesis, offering an efficient route to valuable organoboron compounds from simple arenes. illinois.edursc.org These reactions are typically catalyzed by transition metals, with iridium-based systems being particularly well-developed. illinois.edu The general strategy for synthesizing 3-Chloro-5-(dimethylamino)phenol via this method would involve the C-H borylation of 3-chloro-N,N-dimethylaniline, followed by an oxidation step.
Iridium-catalyzed C-H borylation is a highly effective method for the synthesis of arylboronate esters. nih.gov The reaction is known for its high efficiency and tolerance of a wide array of functional groups. nih.gov The seminal work in this area demonstrated that iridium complexes, often in conjunction with bipyridine-based ligands, can catalyze the reaction between an aromatic substrate and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBPin). illinois.edu For a substrate such as 3-chloro-N,N-dimethylaniline, the directing effect of the dimethylamino group and the steric hindrance from the chlorine atom would influence the position of borylation.
The choice of iridium precatalyst and ligand is crucial for the efficiency and selectivity of the C-H borylation reaction. msu.edunih.gov While the combination of [Ir(OMe)(COD)]₂ and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) is a widely used system, other catalyst combinations have been explored to optimize outcomes for specific substrates. researchgate.net
Early developments in this field identified catalyst systems such as those derived from [IrCl(COD)]₂ with the phosphine (B1218219) ligand 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) and the half-sandwich complex (Ind)Ir(COD) (where Ind = indenyl). researchgate.net These systems were shown to effectively catalyze the borylation of arenes with pinacolborane. The performance of these catalysts can be influenced by the electronic and steric properties of the substrate. For instance, electron-deficient substrates are often more reactive in iridium-catalyzed C-H borylations. msu.edu High-throughput screening methods have been instrumental in identifying optimal combinations of precatalyst, ligand, and solvent for challenging substrates. msu.edunih.gov
Table 1: Examples of Iridium Catalyst Systems for C-H Borylation
| Precatalyst | Ligand | Boron Reagent | Typical Substrates |
|---|---|---|---|
| [Ir(OMe)(COD)]₂ | dtbpy | B₂pin₂ / HBPin | Aromatic & Heteroaromatic compounds researchgate.net |
| [IrCl(COD)]₂ | dmpe | HBPin | Arenes researchgate.net |
| (Ind)Ir(COD) | None | HBPin | Arenes researchgate.net |
This table presents examples of catalyst systems and is not an exhaustive list. Performance varies with substrate and conditions.
The outcome of iridium-catalyzed borylation is significantly affected by reaction parameters such as temperature, reaction time, and solvent. msu.edu
Temperature: Elevated temperatures are often necessary, particularly for less reactive substrates like electron-rich arenes. msu.edu For example, the borylation of 1,2,3-trimethoxybenzene (B147658) shows significantly higher conversion at 80 °C compared to 25 °C over the same reaction period. msu.edu In some cases, microwave heating has been shown to accelerate the reaction compared to conventional heating at the same temperature. nih.gov
Time: Reaction times can vary from minutes to several hours. Rapid conversions, sometimes within minutes, can be achieved, especially with more reactive substrates or optimized catalyst systems. nih.gov However, longer reaction times may be required to achieve high yields for challenging substrates. nih.gov
Table 2: Influence of Reaction Parameters on Borylation
| Parameter | Effect | Example | Reference |
|---|---|---|---|
| Temperature | Higher temperatures generally increase reaction rates and yields for less reactive substrates. | Borylation of 1,2,3-trimethoxybenzene shows much greater conversion at 80 °C vs. 25 °C. | msu.edu |
| Heating Method | Microwave heating can accelerate reaction rates compared to conventional heating. | Accelerated borylation of various aromatic substrates. | nih.gov |
| Order of Addition | Can significantly impact catalyst formation and efficiency, particularly at lower temperatures. | For some catalyst-ligand pairs, adding the boron reagent before the ligand is crucial for activity. | msu.edu |
While iridium catalysts are most common for C-H borylation, rhodium-based systems have also been developed. msu.edu Rhodium catalysis can sometimes offer complementary reactivity or selectivity. For instance, amide-directed rhodium-catalyzed C-H borylation has been demonstrated using immobilized phosphine ligands. msu.edu However, early rhodium-based systems often required high reaction temperatures, which could limit their applicability with sensitive substrates. illinois.edu
Once the arylboronic ester precursor, 3-chloro-5-(dimethylamino)phenylboronic acid pinacol (B44631) ester, is synthesized, it must be oxidized to yield the final product, this compound. The transformation of arylboronic acids and their esters into phenols is a fundamental process in organic synthesis. nih.govst-andrews.ac.uk While various oxidants can be used, Oxone (a stable triple salt containing potassium peroxymonosulfate) is a particularly effective, rapid, and environmentally benign reagent for this purpose. nih.gov
The oxidation is typically carried out in a solvent system like acetone/water or THF/water at room temperature and is often complete within minutes. st-andrews.ac.uknih.gov This method is known to be tolerant of a wide range of functional groups, including those sensitive to oxidation, such as aldehydes and sulfides. nih.govnih.gov The reaction generally proceeds in high yield, and the product can often be isolated through a simple aqueous workup. nih.gov
The oxidation of arylboronic acids and esters with reagents like hydrogen peroxide or Oxone is a well-established process. nih.gov For the oxidation of an arylboronic ester with Oxone, the proposed mechanism involves the reaction of the boronic ester with the active species from Oxone. A postulated pathway for a similar transformation using an N-oxide oxidant suggests the initial nucleophilic attack of the oxidant on the boron atom, forming a key intermediate. nih.gov This is followed by the migration of the aryl group from the boron to the oxygen atom, which leads to the formation of a boronate ester. nih.gov Subsequent hydrolysis then releases the desired phenol (B47542).
In biphasic systems (e.g., THF/water), the oxidation of boronic acids with Oxone can be influenced by phase transfer phenomena. st-andrews.ac.ukrsc.org Under basic conditions, the boronic acid can form a boronate species that is selectively transferred to the aqueous phase for oxidation, which can be leveraged to achieve chemoselectivity in molecules containing multiple boron groups. st-andrews.ac.ukrsc.org
Subsequent Oxidation of Arylboronic Esters (e.g., using OXONE)
One-Pot Borylation/Oxidation Strategies
A significant advancement in the synthesis of meta-substituted phenols, particularly those with ortho- and para-directing groups, is the development of one-pot C-H activation/borylation/oxidation protocols. nih.gov This strategy provides a direct route to phenols that are otherwise challenging to access through classical electrophilic aromatic substitution. The synthesis of this compound from 3-Chloro-N,N-dimethylaniline is an exemplary case for this methodology.
The process is typically catalyzed by an iridium complex, which directs the borylation to the C-H bond at the 5-position of the 1,3-disubstituted benzene (B151609) ring. msu.edu The regioselectivity of this reaction is primarily governed by steric effects rather than the electronic influences of the substituents. msu.edu In the case of 3-Chloro-N,N-dimethylaniline, the chloro and dimethylamino groups are ortho-, para-directors. Traditional electrophilic substitution would direct incoming groups to the 2-, 4-, and 6-positions. However, the iridium-catalyzed borylation favors the sterically most accessible C-H bond, which is at the 5-position, located between the two existing substituents.
Following the borylation step, which forms an arylboronic ester intermediate, an oxidizing agent such as Oxone (potassium peroxymonosulfate) is added to the reaction mixture in the same pot. msu.edu This efficiently oxidizes the boronic ester to the corresponding phenol, this compound, often in high yield. This one-pot approach is highly efficient, minimizing waste and purification steps, and has been demonstrated to be scalable for multigram synthesis of related phenols. nih.gov
Table 1: Key Features of One-Pot Borylation/Oxidation
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Iridium complexes, e.g., [Ir(OMe)(COD)]₂ with a phosphine ligand. | msu.edu |
| Directing Principle | Steric hindrance, favoring the least hindered C-H bond. | msu.eduresearchgate.net |
| Key Intermediate | Arylpinacolborane ester. | msu.edu |
| Oxidizing Agent | Oxone (2KHSO₅·KHSO₄·K₂SO₄). | msu.edu |
| Advantage | Overcomes electronic directing effects for "contra-electronic" substitution. | nih.gov |
Precursor Chemistry and Regioselective Synthesis
The successful synthesis of the target molecule is critically dependent on the availability and synthesis of its key precursor, 3-Chloro-N,N-dimethylaniline.
Synthesis from 3-Chloro-N,N-dimethylaniline
As outlined above, 3-Chloro-N,N-dimethylaniline is the direct precursor for the most efficient synthesis of this compound via the borylation/oxidation strategy. msu.edusigmaaldrich.com The C-H activation at the 5-position is highly regioselective due to the steric environment created by the chloro and dimethylamino groups. This modern approach effectively bypasses the limitations of classical aromatic chemistry.
Alternative Routes via Aromatic Substitution Reactions (Theoretical and Historical Context)
From a theoretical and historical perspective, the synthesis of 3,5-disubstituted phenols with ortho-, para-directing groups has been notoriously difficult.
Electrophilic Aromatic Substitution (EAS): A direct electrophilic attack on N,N-dimethylaniline to introduce a chlorine at the 3-position and a hydroxyl group at the 5-position is not feasible. The powerful activating and ortho-, para-directing nature of the dimethylamino group would direct any electrophiles (e.g., Cl⁺, NO₂⁺) to the positions 2, 4, and 6. The meta positions (3 and 5) are electronically disfavored.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (like a halogen). To synthesize this compound via this route, one might envision a precursor like 1,3-dichloro-5-nitrobenzene. However, subsequent substitution of a chloro group with a dimethylamino group and reduction of the nitro group followed by diazotization and hydrolysis would be a lengthy, multi-step process with likely challenges in selectivity and yield.
Historically, analogous molecules such as 3-bromo-5-chlorophenol (B1291525) required a 10-step synthesis starting from TNT (trinitrotoluene), highlighting the immense challenge posed by these substitution patterns before the advent of modern catalytic methods. msu.edu
Considerations for Isomer Control and Selectivity in Precursor Synthesis
Given the challenges of direct substitution, isomer control is achieved by synthesizing the precursor, 3-Chloro-N,N-dimethylaniline, from starting materials where the substitution pattern is already established.
The most logical route to 3-Chloro-N,N-dimethylaniline involves a two-step process:
Reduction of 3-Chloronitrobenzene: Commercially available 3-chloronitrobenzene is reduced to 3-chloroaniline (B41212). This is a standard industrial process, often achieved through catalytic hydrogenation using catalysts like palladium on carbon, sometimes with additives to prevent dehalogenation.
N-Alkylation of 3-Chloroaniline: The resulting 3-chloroaniline is then subjected to N,N-dimethylation. This can be accomplished using various methylating agents, such as methanol (B129727) over an acid catalyst, to yield the final precursor, 3-Chloro-N,N-dimethylaniline. wikipedia.org
This sequence ensures absolute control over the isomeric structure, placing the chloro and amino groups in the required 1,3-relationship before the final C-H functionalization to introduce the phenol group.
Comparative Analysis of Synthetic Efficiencies and Selectivities
A comparison of the synthetic strategies highlights the profound advantages of modern catalytic methods.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Selectivity | Efficiency (Yield) | Step Economy | Sustainability | Reference |
|---|---|---|---|---|---|
| One-Pot Borylation/Oxidation | High to excellent regioselectivity for the C5-position. | Good to high (yields for analogous phenols are reported at 83%). | High (one-pot, two-step sequence). | Generally higher due to fewer steps and less waste. | msu.edursc.org |
| Classical EAS/Multi-step Synthesis | Very poor; leads to complex isomer mixtures. | Very low overall yield due to multiple steps and poor selectivity. | Poor (requires multiple protection, functionalization, and deprotection steps). | Low; generates significant chemical waste. | msu.edursc.org |
The one-pot borylation/oxidation strategy is superior in every significant metric for this specific synthetic challenge. It offers high selectivity that is unattainable with classical methods, leading to much higher efficiency and yield. The step economy is vastly improved, which directly contributes to a more sustainable process by reducing energy consumption, solvent use, and waste generation. researchgate.net While classical cross-coupling and substitution reactions remain the bedrock of much of organic synthesis, the preparation of "contra-electronically" substituted molecules like this compound demonstrates the transformative power of C-H functionalization.
Chemical Reactivity and Transformation Pathways of 3 Chloro 5 Dimethylamino Phenol
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group attached to the aromatic ring is acidic and can participate in a variety of reactions, including alkylation, acylation, and deprotonation to form a highly reactive phenolate (B1203915).
O-Alkylation Reactions
O-alkylation of phenols is a common method for the synthesis of aryl ethers. This reaction typically involves the conversion of the phenol (B47542) to its more nucleophilic phenoxide form, followed by reaction with an alkylating agent, such as an alkyl halide. masterorganicchemistry.comnih.gov The synthesis of anisole (B1667542) (methoxybenzene) from phenol, for instance, can be achieved using dimethyl ether (DME) over a γ-Al2O3-supported catalyst at elevated temperatures. mdpi.com
For 3-Chloro-5-(dimethylamino)phenol, O-alkylation would proceed by reacting it with a suitable base to form the corresponding phenoxide. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction to yield the corresponding ether. The reaction rate and yield can be influenced by the choice of solvent, temperature, and the nature of the alkylating agent. masterorganicchemistry.com For example, the use of a polar aprotic solvent can accelerate SN2 reactions.
Table 1: General Conditions for O-Alkylation of Phenols
| Parameter | Description | Typical Examples |
|---|---|---|
| Alkylating Agent | Provides the alkyl group. | Alkyl halides (e.g., CH₃I, C₂H₅Br), Dimethyl sulfate, Dimethyl ether mdpi.com |
| Base | Deprotonates the phenol to form the more reactive phenoxide. | Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃) |
| Solvent | Medium for the reaction. | Acetone, Dimethylformamide (DMF), Acetonitrile |
| Temperature | Reaction temperature. | Room temperature to reflux |
O-Acylation Reactions
Phenols can be converted to phenyl esters through O-acylation. Due to the slow reaction of phenols with carboxylic acids, more reactive acylating agents like acyl chlorides or acid anhydrides are typically used. libretexts.orgchemguide.co.uk The reaction can be performed under neutral, acidic, or basic conditions. Base catalysis, often involving the in-situ formation of the more nucleophilic phenoxide ion by adding sodium hydroxide, is a common and efficient method. docbrown.info
In the case of this compound, O-acylation with an agent like acetyl chloride or acetic anhydride (B1165640) would produce the corresponding acetate (B1210297) ester. The reaction is an example of nucleophilic acyl substitution, where the oxygen of the phenolic hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uklibretexts.org The presence of the electron-donating dimethylamino group may enhance the nucleophilicity of the phenol, while the electron-withdrawing chlorine has an opposing effect.
Table 2: Common Reagents for O-Acylation of Phenols
| Acylating Agent | Catalyst/Conditions | Product Type |
|---|---|---|
| Acyl Chloride (e.g., Ethanoyl chloride) | Room temperature or with a base (e.g., pyridine, NaOH) libretexts.orgdocbrown.info | Phenyl ester |
| Acid Anhydride (e.g., Ethanoic anhydride) | Warming, often with a catalyst (acid or base) chemguide.co.ukmdpi.com | Phenyl ester |
Phenolate Formation and Reactivity
The phenolic hydroxyl group is weakly acidic and can be deprotonated by a strong base, such as sodium hydroxide, to form a sodium phenolate salt. google.com The resulting phenoxide ion is a significantly stronger nucleophile than the parent phenol. This increased nucleophilicity is due to the negative charge on the oxygen atom.
The formation of the 3-chloro-5-(dimethylamino)phenoxide ion is a crucial first step in many of its reactions, including the O-alkylation and O-acylation reactions discussed previously. libretexts.orgdocbrown.info By converting the phenol to its conjugate base, reactions that would otherwise be slow or require harsh conditions can proceed more readily and efficiently. For example, the Schotten-Baumann reaction involves the acylation of a phenol in the presence of an aqueous base. lew.ro
Reactions Involving the Dimethylamino Group
The tertiary dimethylamino group is basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. It can undergo reactions such as quaternization and oxidation.
Quaternization Reactions
Tertiary amines can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, involves the nitrogen atom acting as a nucleophile and attacking the electrophilic carbon of the alkyl halide. The product is a salt with four organic substituents attached to the nitrogen atom, which carries a positive charge.
The dimethylamino group in this compound is susceptible to quaternization. Reaction with an alkyl halide like methyl iodide would yield a quaternary ammonium iodide salt. The reactivity in quaternization reactions is influenced by steric factors and the nucleophilicity of the amine. mdpi.com Amines with electron-donating groups are generally more easily quaternized. mdpi.com
N-Oxidation Reactions
The nitrogen atom of the dimethylamino group can be oxidized. The oxidation of N,N-dimethylanilines has been shown to proceed via different pathways depending on the oxidant and reaction conditions. cdnsciencepub.comrsc.org Common products include the corresponding N-oxide and N-dealkylated species. mdpi.com
For this compound, oxidation could lead to the formation of this compound N-oxide. This reaction can be carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. Alternatively, oxidative N-demethylation can occur, leading to the formation of 3-chloro-5-(methylamino)phenol. Studies on the oxidation of N,N-dimethylanilines have shown that the reaction can be catalyzed by various metal complexes and is influenced by the electronic properties of substituents on the aromatic ring. mdpi.comnih.gov For instance, chloramination of tertiary amines containing N,N-dimethylamine groups can lead to the formation of N-nitrosodimethylamine (NDMA) through complex radical pathways involving molecular oxygen. acs.org
Table 3: Potential Products from the Oxidation of the Dimethylamino Group
| Reaction Type | Oxidizing Agent | Potential Product |
|---|---|---|
| N-Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA | N-Oxide |
| N-Demethylation | Catalytic systems (e.g., Mn or Fe complexes), Oxygen rsc.orgmdpi.com | Secondary amine (N-methyl derivative) |
| Nitrosation | Monochloramine (in the presence of O₂) acs.org | N-Nitrosodimethylamine |
Role as a Nucleophilic Center
The this compound molecule possesses two primary nucleophilic centers: the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group.
The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base to form a highly nucleophilic phenoxide ion. This phenoxide is a potent nucleophile, readily participating in reactions such as O-alkylation and O-acylation. mdpi.com For instance, O-alkylation can be achieved using alkyl halides, sulfates, or other alkylating agents to form the corresponding ether. mdpi.com Similarly, O-acylation with acyl chlorides or anhydrides yields the corresponding ester. google.com The reactivity of the phenoxide makes it a key site for introducing a wide variety of functional groups.
The nitrogen atom of the dimethylamino group also has a lone pair of electrons, rendering it nucleophilic. However, in this specific molecule, its nucleophilicity is generally lower than that of the corresponding phenoxide. Under neutral or acidic conditions, the nitrogen can be protonated, which deactivates its nucleophilic character. While it can undergo reactions like alkylation to form a quaternary ammonium salt, reactions at the phenolic oxygen are typically more facile, especially under basic conditions.
| Reaction Type | Reagent Class | Product Type | Typical Conditions |
| O-Alkylation | Alkyl Halide (e.g., CH₃I) | Ether | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) |
| O-Acylation | Acyl Chloride (e.g., CH₃COCl) | Ester | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) |
Reactions Involving the Chlorinated Aromatic Ring
The chlorine atom on the aromatic ring opens pathways for several important synthetic transformations, including substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.org In this compound, the ring is substituted with two strong electron-donating groups (hydroxyl and dimethylamino), which significantly deactivate the ring toward SNAr. These groups increase the electron density of the aromatic system, making it less susceptible to attack by nucleophiles. libretexts.org Therefore, direct displacement of the chlorine atom by common nucleophiles via a traditional SNAr mechanism is generally unfavorable and would require harsh reaction conditions or specialized reagents.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) at the Chloro Position
The chloro group is an effective handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. researchgate.net Aryl chlorides, while less reactive than bromides or iodides, can successfully undergo Suzuki coupling using specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands. libretexts.org These catalysts facilitate the oxidative addition of the Pd(0) species into the strong C-Cl bond, which is the rate-limiting step. researchgate.net
| Suzuki-Miyaura Coupling | Description |
| Aryl Halide | This compound |
| Coupling Partner | Arylboronic Acid (Ar-B(OH)₂) or Alkylboronic Acid |
| Catalyst System | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, or THF/H₂O mixtures |
| Expected Product | 3-Aryl-5-(dimethylamino)phenol |
The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. google.com Similar to the Suzuki reaction, the coupling of aryl chlorides requires highly active palladium catalyst systems to overcome the challenging oxidative addition step. rug.nl The reaction is typically carried out in the presence of a base to regenerate the active catalyst. nih.gov
| Heck Reaction | Description |
| Aryl Halide | This compound |
| Coupling Partner | Alkene (e.g., Styrene, Acrylate) |
| Catalyst System | Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tolyl)₃) or palladacycle |
| Base | Et₃N, K₂CO₃ |
| Solvent | DMF, NMP, or Acetonitrile |
| Expected Product | 3-Vinyl-5-(dimethylamino)phenol derivative |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (SEAr) is heavily influenced by the directing effects of the existing substituents. wikipedia.org In this compound, the hydroxyl and dimethylamino groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density through resonance. makingmolecules.comvanderbilt.edu The chlorine atom is a deactivating, ortho-, para-director.
The directing effects are as follows:
-OH group : Directs to positions 2, 4, and 6.
-N(CH₃)₂ group : Directs to positions 2, 4, and 6.
-Cl group : Directs to positions 2, 4, and 6.
Analyzing the positions:
Position 2 : Ortho to both -OH and -N(CH₃)₂. This position is highly activated.
Position 4 : Para to -N(CH₃)₂ and ortho to -Cl. This position is also highly activated.
Position 6 : Para to -OH and ortho to -N(CH₃)₂. This position is also highly activated.
Given that the hydroxyl and dimethylamino groups are the most powerful activators on the ring, electrophilic substitution is expected to occur predominantly at positions 2, 4, and 6. libretexts.org The precise outcome may depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in favoring one position over another. For example, bulky electrophiles might preferentially attack the less sterically hindered position 4. It is difficult to achieve monosubstitution in such highly activated systems, and poly-substitution is a common outcome. libretexts.org
Synthetic Derivatives and Structural Analogues of 3 Chloro 5 Dimethylamino Phenol
Design Principles for New Derivatives Based on the 3-Chloro-5-(dimethylamino)phenol Scaffold
The design of new derivatives from the this compound scaffold is guided by several key principles aimed at optimizing molecular properties for specific functions. A primary approach is molecular hybridization , which involves combining the this compound moiety with other pharmacophores or bioactive subunits to create a single new chemical entity. nih.govnih.gov This strategy aims to produce hybrid molecules with potentially enhanced affinity, efficacy, and improved pharmacokinetic profiles compared to the parent molecules. nih.gov
Another core principle is the development of multi-target directed ligands (MTDLs) . nih.gov By incorporating different functional groups, derivatives can be designed to interact with multiple biological targets simultaneously. This is a particularly relevant strategy in medicinal chemistry for addressing complex diseases. nih.gov The design process often involves computational methods, such as molecular docking, to predict the binding affinity of newly designed molecules to their intended targets.
Structure-activity relationship (SAR) studies are also fundamental. These studies systematically alter parts of the this compound molecule—namely the phenol (B47542), the chloro group, and the dimethylamino group—to understand how these changes affect its properties. For instance, modifying the electronic nature of the substituents can influence the acidity of the phenolic hydroxyl group and the basicity of the amine, which in turn can impact molecular interactions and bioavailability.
Synthesis and Characterization of Substituted Phenol Derivatives
The synthesis of derivatives based on the this compound core can be achieved through various organic reactions. A common strategy involves the modification of the phenolic hydroxyl group, for example, through etherification or esterification reactions.
One powerful method for creating C-C bonds to the aromatic ring is the Suzuki cross-coupling reaction . While direct examples for this compound are not prevalent in the provided literature, the synthesis of derivatives of the structurally similar 4-chloro-3,5-dimethylphenol (B1207549) has been demonstrated using this method. researchgate.net This reaction typically involves the coupling of the halogenated phenol (or a derivative where the hydroxyl group is protected) with a boronic acid in the presence of a palladium catalyst and a base. researchgate.net
The synthesis of related substituted phenols often involves multi-step sequences. For instance, the synthesis of 3-(p-tolyloxy)phenol was achieved through a two-step process starting with 3-iodoanisole (B135260) and p-methylphenol, involving an initial copper-catalyzed etherification followed by demethylation. mdpi.com Similarly, the synthesis of more complex derivatives, such as a polycyclic pyrazolinone containing an aryloxy phenol fragment, has been reported, highlighting the versatility of synthetic routes starting from substituted phenols. mdpi.com
The characterization of newly synthesized derivatives is crucial for confirming their structure and purity. Standard analytical techniques are employed for this purpose.
Table 1: Spectroscopic and Analytical Techniques for Characterization
| Technique | Information Provided |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). researchgate.net |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as the O-H stretch of the phenol and C-Cl stretch. researchgate.netijrte.org |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). raco.cat |
| Elemental Analysis | Confirms the elemental composition (C, H, N, etc.) of the synthesized compound. researchgate.net |
For example, in the spectroscopic analysis of the related compound 3-chloro-5-methoxyphenol, the C-Cl stretching vibration was observed in the infrared spectrum at 830 cm⁻¹ and in the Raman spectrum at 832 cm⁻¹. ijrte.org The O-H stretching vibration was identified at 3485 cm⁻¹ in the IR spectrum. ijrte.org Such detailed spectroscopic data is essential for the unambiguous identification of new derivatives.
Investigation of Analogues with Modified Halogen or Amine Substituents
Systematic modification of the halogen and amine substituents on the phenol ring is a key strategy for exploring the chemical space around the this compound scaffold.
Modification of the Halogen Substituent: The chlorine atom at the 3-position can be replaced with other halogens (e.g., bromine, fluorine) or other functional groups to modulate the electronic properties and lipophilicity of the molecule. For instance, the synthesis of bromo-substituted phenols has been described. The preparation of 3-amino-4-bromophenol, for example, can be achieved through a sequence of diazotization, bromination, and reduction reactions. google.com The synthesis of fluorinated analogues is also of interest, as the introduction of fluorine can significantly alter a molecule's metabolic stability and binding affinities. The synthesis of a fluorinated analogue of 5-aminolevulinic acid highlights synthetic strategies for introducing fluorine into a molecule. nih.gov
Modification of the Amine Substituent: The dimethylamino group can be replaced with other primary, secondary, or tertiary amines, as well as cyclic amines, to alter the basicity, steric bulk, and hydrogen bonding capacity of the molecule. For example, the synthesis of 3-(diethylamino)phenol is well-documented and can be achieved by reacting resorcinol (B1680541) with diethylamine. chemicalbook.com Patent literature also describes the synthesis of related compounds with various amine substituents, such as diethylamino and piperidino groups, on an iminodibenzyl (B195756) core, which can be analogous to modifications on the phenol scaffold. google.comgoogle.com The incorporation of cyclic amines like azetidine (B1206935) has also been demonstrated in the synthesis of related structures, which could be applied to the this compound core. google.com
Table 2: Examples of Modified Halogen and Amine Analogues from Related Scaffolds
| Starting Scaffold/Compound | Modified Substituent | Synthetic Method Highlight | Reference |
|---|---|---|---|
| Iminodibenzyl | Diethylamino, Piperidino | Nucleophilic substitution with corresponding alkyl halides | google.com |
| 3-nitro-4-aminophenol | Bromo | Diazotization followed by bromination | google.com |
| Resorcinol | Diethylamino | Reaction with diethylamine | chemicalbook.com |
| Benzyl (B1604629) L-aspartate | Fluoro | Liebeskind–Srogl cross-coupling | nih.gov |
Development of Hybrid Molecules Incorporating the this compound Moiety
The concept of molecular hybridization offers a powerful strategy to develop novel molecules with potentially synergistic or multi-faceted activities. nih.gov This involves covalently linking the this compound scaffold to another distinct chemical entity, which may itself be biologically active. nih.gov
The design of such hybrid molecules often begins with identifying two or more pharmacophoric subunits from known bioactive molecules. nih.gov These subunits are then linked together, sometimes with a flexible or rigid linker, to create a new, larger molecule. For example, hybrid molecules have been created by combining naphthoquinone and quinolinedione scaffolds to generate antineoplastic agents. mdpi.com Another approach has been the development of hybrid molecules containing an 8-hydroxyquinoline (B1678124) moiety, a well-known chelating agent, with other heterocyclic systems. raco.cat
While specific examples of hybrid molecules incorporating this compound are not detailed in the provided search results, the general principles can be readily applied. The this compound moiety could be linked to other scaffolds known for their biological activities, such as:
Kinase inhibitors: To create dual-target inhibitors for cancer therapy.
Antimicrobial agents: To potentially overcome drug resistance mechanisms.
Fluorescent dyes: To develop probes for biological imaging.
The synthesis of these hybrid molecules would involve standard coupling reactions, such as amide bond formation, ether linkages, or click chemistry, to connect the this compound unit to the other molecular fragment. The resulting hybrid molecules would then be characterized using the spectroscopic and analytical methods described previously to confirm their structure and purity.
Advanced Spectroscopic and Chromatographic Characterization of 3 Chloro 5 Dimethylamino Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their chemical environment.
For 3-Chloro-5-(dimethylamino)phenol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the phenolic hydroxyl proton. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. Their splitting patterns and coupling constants would be critical in confirming the 1,3,5-substitution pattern. The dimethylamino group would present as a singlet, integrating to six protons, while the phenolic -OH proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one signal for the two equivalent methyl carbons of the dimethylamino group. The chemical shifts are influenced by the electron-donating dimethylamino group, the electron-withdrawing chlorine atom, and the hydroxyl group. The carbon atoms directly bonded to these substituents (C1, C3, C5) would show characteristic shifts.
While specific experimental spectra for this compound are not widely published, expected chemical shifts can be predicted based on data from analogous compounds such as 3-(dimethylamino)phenol and 3-chlorophenol. researchgate.netnist.govnih.govchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Predicted values are based on substituent effects observed in analogous compounds.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic CH | 6.0 - 7.0 | m | 3H, Ar-H |
| N-Methyl | ~2.9 | s | 6H, -N(CH₃)₂ |
| Phenolic OH | Variable | br s | 1H, -OH |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| C-OH | ~156-158 | C1 | |
| C-H | ~100-110 | C2, C4, C6 | |
| C-N | ~150-152 | C3 | |
| C-Cl | ~134-136 | C5 | |
| N-Methyl | ~40 | -N(CH₃)₂ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations, providing a characteristic "fingerprint" for the compound.
For this compound, the IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic group, with the broadening due to hydrogen bonding. scirp.org Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically result in several sharp bands between 1450 and 1600 cm⁻¹. scirp.org The C-N stretching of the dimethylamino group and the C-Cl stretching vibrations would be expected in the fingerprint region, generally around 1350-1250 cm⁻¹ and 800-600 cm⁻¹, respectively.
Raman spectroscopy would complement this by providing strong signals for the symmetric aromatic ring breathing modes and C-Cl stretching, which may be weak in the IR spectrum.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
Frequency ranges are based on typical values for the respective functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 (broad) | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (-N(CH₃)₂) | 2800 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O Stretch (Phenolic) | 1200 - 1260 | IR |
| C-N Stretch (Aromatic) | 1300 - 1360 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS/MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods well-suited for polar molecules like phenols, often yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. epa.gov
For this compound (C₈H₁₀ClNO), the molecular weight is 171.62 g/mol . In a high-resolution mass spectrometer, the presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the ³⁵Cl ([M]⁺) and ³⁷Cl ([M+2]⁺) isotopes.
Tandem mass spectrometry (LC-MS/MS) provides deeper structural insights by isolating a precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate product ions. For this compound, predictable fragmentation pathways would include the loss of a methyl radical (•CH₃) from the dimethylamino group or the neutral loss of dimethylamine (B145610). The fragmentation of related compounds like 3-(dimethylamino)phenol has been studied, providing a basis for these predictions. researchgate.netnih.govthermofisher.com
Table 3: Predicted ESI-MS and MS/MS Fragments for this compound
| Ion Description | Predicted m/z | Notes |
| [M+H]⁺ | 172.05 | Precursor ion in positive mode ESI |
| [M-H]⁻ | 170.04 | Precursor ion in negative mode ESI researchgate.net |
| [[M+H] - CH₃]⁺ | 157.03 | Loss of a methyl radical |
| [[M+H] - N(CH₃)₂]⁺ | 127.01 | Loss of dimethylamine |
For certain analyses, particularly at trace levels, chemical derivatization can significantly improve the performance of mass spectrometric detection. Derivatization can enhance ionization efficiency, improve chromatographic retention, and direct fragmentation in a predictable manner.
A common strategy for phenols and amines is derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). mdpi.com This reagent reacts with the phenolic hydroxyl group of this compound under basic conditions to form a stable dansyl ether. The key advantage of this derivatization is the introduction of the dimethylaminonaphthyl moiety. This group has two benefits: it contains a tertiary amine that is readily protonated, leading to a strong signal in positive ion ESI-MS, and it is a fluorophore, allowing for highly sensitive fluorescence detection in HPLC. mdpi.com This pre-column derivatization not only boosts sensitivity but also increases the hydrophobicity of the analyte, which can improve its retention on reversed-phase HPLC columns.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from reaction impurities, starting materials, or other components in a complex mixture. Both GC and HPLC are powerful tools for assessing purity and monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is generally the preferred method for polar, non-volatile compounds like phenols. A reversed-phase HPLC method would be most suitable. The introduction of fluorine groups into stationary phases, such as in pentafluorophenyl (PFP) columns, can offer unique selectivity and enhanced retention for halogenated compounds like this compound.
Table 4: Typical HPLC Parameters for Analysis of Substituted Phenols
| Parameter | Condition |
| Column | Hypersil GOLD VANQUISH PFP (1.9 µm) or C18 (5 µm) |
| Mobile Phase | A: Water with 0.1% Formic or Acetic AcidB: Acetonitrile or Methanol (B129727) with 0.1% Formic or Acetic Acid |
| Elution | Gradient elution |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV/Vis Diode Array Detector (DAD) or MS |
| Temperature | 25 - 60 °C |
Gas Chromatography (GC) can also be used, but often requires derivatization of the polar phenolic group to increase volatility and thermal stability, and to prevent peak tailing. A common approach is silylation, for example, reacting the phenol (B47542) with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) ether. The analysis is typically performed on a low- to mid-polarity capillary column.
Table 5: Typical GC Parameters for Analysis of Derivatized Phenols
| Parameter | Condition |
| Derivatization | Silylation (e.g., with BSTFA) or Acylation (e.g., with acetic anhydride) |
| Column | DB-17ms or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow (e.g., 1.0 mL/min) |
| Injector | Split/Splitless, 250-280 °C |
| Oven Program | Temperature programmed, e.g., 60 °C hold, then ramp to 300 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Dimethylamino Phenol
Topological Analyses (e.g., ELF, LOL, RDG) for Bonding Interactions
As of the latest available research, specific computational studies detailing the topological analyses of bonding interactions for 3-Chloro-5-(dimethylamino)phenol, such as Electron Localization Function (ELF), Laplacian of the Electron Density (LOL), and Reduced Density Gradient (RDG), have not been published. While theoretical investigations are common for substituted phenols to understand phenomena like hydrogen bonding and bond dissociation energies, dedicated research on the specific topological parameters of this compound is not present in the current scientific literature based on the conducted search.
Theoretical studies on similar molecules, such as other substituted phenols, have utilized these computational methods to provide insights into their electronic structure and reactivity. For instance, topological parameters have been evaluated for compounds containing a diethylamino phenol (B47542) moiety to understand intramolecular interactions. researchgate.net These analyses help in characterizing the nature of chemical bonds, identifying regions of electron localization, and visualizing weak interactions within a molecule.
However, without specific calculations performed on this compound, any discussion on its ELF, LOL, or RDG analysis would be speculative and not based on documented research findings. The generation of detailed data tables and in-depth research findings as requested is therefore not possible at this time. Further computational research is required to elucidate the specific bonding interactions of this compound through these topological analysis methods.
Role As a Building Block in Advanced Organic Synthesis and Materials Precursor Chemistry
Utilization in the Construction of Complex Organic Molecules
The reactivity of 3-chloro-5-(dimethylamino)phenol makes it a valuable starting material for constructing intricate organic structures. The phenol (B47542) group can undergo O-alkylation and O-arylation reactions, while the aromatic ring is susceptible to electrophilic substitution, guided by the activating dimethylamino and hydroxyl groups. The chloro substituent provides a site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding its synthetic utility.
The presence of both an amine and a phenol group allows for a range of reactions. Amines are basic and can neutralize acids in exothermic reactions. They can be incompatible with isocyanates, halogenated organics, and other reactive species. Phenols, on the other hand, react as weak organic acids and are incompatible with strong reducing agents. This dual reactivity must be carefully managed during synthetic design.
One notable application is in the synthesis of substituted benzofurans. For instance, the alkylation of the phenolic hydroxyl group with reagents like 3-bromo-2-methylprop-1-ene, followed by a Claisen rearrangement and cyclization, can yield complex dihydrobenzofuran scaffolds. nih.gov Microwave-assisted conditions have been shown to significantly improve the yield and reduce the reaction time for such alkylation reactions. nih.gov
Furthermore, the chloro group can be a handle for introducing other functionalities. For example, in the synthesis of (2-(5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, a selective serotonin (B10506) 2C agonist, the chloro-substituted phenol serves as a key starting material. nih.gov This highlights the compound's role in the development of pharmaceutically relevant molecules.
The following table summarizes some key reactions involving this compound and its analogs in the construction of complex molecules:
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| O-Alkylation | 3-bromo-2-methylprop-1-ene, microwave irradiation | Alkoxy-substituted phenol | nih.gov |
| Claisen Rearrangement | Heat | Allyl-substituted phenol | nih.gov |
| Cyclization | Formic acid | Dihydrobenzofuran | nih.gov |
| Nucleophilic Aromatic Substitution | Various nucleophiles | Substituted phenols | libretexts.org |
Precursor for Heterocyclic Compound Synthesis (e.g., chromen-2-one derivatives, benzofurans)
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly chromen-2-one (coumarin) and benzofuran (B130515) derivatives. These scaffolds are present in many biologically active molecules and functional materials.
Benzofuran Synthesis: The synthesis of benzofurans often involves the initial formation of an ether linkage at the phenolic oxygen, followed by an intramolecular cyclization. For example, reacting this compound with a suitable propargyl halide would yield a propargyl ether. This intermediate can then undergo a Claisen rearrangement and subsequent cyclization to form a benzofuran ring. jocpr.com Various catalytic systems, including those based on copper and palladium, are employed to facilitate these transformations. jocpr.comorganic-chemistry.org
Chromen-2-one (Coumarin) Synthesis: The Pechmann condensation is a classic method for synthesizing coumarins, which involves the reaction of a phenol with a β-ketoester under acidic conditions. While direct use of this compound in a Pechmann reaction might be challenging due to the activating nature of the dimethylamino group, its derivatives can be employed. Alternatively, related chromen-5-one derivatives can be synthesized through multi-component reactions. eurekaselect.com One-pot syntheses of chromeno[2,3-b]pyridines have also been developed, showcasing the versatility of phenol-type starting materials in building complex heterocyclic systems. nih.gov
The table below provides an overview of synthetic routes to these heterocyclic systems starting from phenolic precursors:
| Heterocycle | Synthetic Method | Key Intermediates/Reagents | Reference |
| Benzofuran | Intramolecular cyclization of an alkyne | Propargyl ethers, Copper or Palladium catalysts | jocpr.comorganic-chemistry.org |
| Chromen-2-one | Pechmann Condensation | β-ketoesters, Acid catalyst | jocpr.com |
| Chromen-5-one | Multi-component reaction | Dimedone, acetophenone (B1666503) derivatives, triethoxymethane | eurekaselect.com |
| Chromeno[2,3-b]pyridine | One-pot, two-step transformation | Salicylaldehydes, malononitrile (B47326) dimer, alcohol | nih.gov |
Integration into Dyes and Functional Materials (Focus on synthetic utility, not material properties)
The structural features of this compound make it a useful building block for the synthesis of dyes and other functional organic materials. The dimethylamino group is a strong electron-donating group, which, in conjugation with the aromatic system, can give rise to chromophoric properties.
Dye Synthesis: The related compound, 3-(dimethylamino)phenol, is a key intermediate in the synthesis of various dyes, including rhodamines. doi.org The synthesis of rhodamine dyes often involves the condensation of a phthalic anhydride (B1165640) derivative with two equivalents of a meta-aminophenol derivative. While the chloro-substituent in this compound would influence the electronic properties and reactivity, the fundamental synthetic strategies would be similar. For instance, it could be condensed with a suitable aldehyde or anhydride to form triarylmethane or xanthene-based dye structures. The synthesis of rosamine dyes, for example, involves the reaction of 3-(diethylamino)phenol with a benzaldehyde (B42025) derivative. mdpi.com
Functional Materials: The reactivity of the phenol and chloro groups allows for the incorporation of this unit into larger molecular architectures for functional materials. For example, it can be used to synthesize precursors for polymers or other materials where specific electronic or optical properties are desired. The synthesis of m-aryloxy phenols through Ullmann coupling reactions demonstrates a pathway to creating larger, functionalized aromatic structures from phenolic precursors. mdpi.com
The following table outlines synthetic approaches for integrating phenolic compounds into dyes and functional materials:
| Material Type | Synthetic Approach | Key Reagents | Reference |
| Rhodamine Dyes | Condensation Reaction | Phthalic anhydride derivatives | doi.org |
| Rosamine Dyes | Condensation Reaction | Benzaldehyde derivatives | mdpi.com |
| m-Aryloxy Phenols | Ullmann Coupling | Aryl iodides, Copper catalyst | mdpi.com |
Strategies for Incorporating this compound into Polymeric Structures
The bifunctional nature of this compound, with its reactive hydroxyl and chloro groups, presents several strategies for its incorporation into polymeric structures.
Polymerization via the Phenolic Hydroxyl Group: The phenolic hydroxyl group can participate in condensation polymerizations. For instance, it can react with formaldehyde (B43269) or other aldehydes to form phenolic resins (resoles or novolacs). The presence of the activating dimethylamino group would likely influence the rate and regioselectivity of this polymerization. mlsu.ac.in
Polymerization via the Chloro Group: The chloro group can be utilized in polymerization reactions that proceed through nucleophilic aromatic substitution or cross-coupling reactions. For example, it could serve as a monomer in the synthesis of poly(ether sulfone)s or other high-performance polymers, where the chloro group is displaced by a phenoxide nucleophile from another monomer unit.
Grafting onto Existing Polymers: this compound can be chemically grafted onto existing polymer backbones that possess suitable reactive sites. For example, a polymer with electrophilic sites could react with the nucleophilic phenol or amino group.
Synthesis of Functional Monomers: The compound can be first modified to create a polymerizable monomer. For example, the phenolic hydroxyl group could be reacted with acryloyl chloride or methacryloyl chloride to produce a vinyl monomer. This monomer could then be polymerized via free-radical polymerization to yield a polymer with pendant 3-chloro-5-(dimethylamino)phenyl groups. This approach allows for the introduction of the specific properties of the phenol derivative into a wide range of polymer architectures. The synthesis of functional benzyl (B1604629) chlorides from renewable phenols provides a related strategy for creating reactive monomers. mdpi.com
The table below summarizes various strategies for incorporating phenolic units into polymers:
| Polymerization Strategy | Reaction Type | Potential Co-monomers/Reagents | Resulting Polymer Structure |
| Condensation Polymerization | Electrophilic Aromatic Substitution | Formaldehyde | Phenolic Resin |
| Nucleophilic Aromatic Substitution | Polyetherification | Dihalides, Bisphenols | Poly(aryl ether)s |
| Monomer Synthesis and Polymerization | Acrylation/Methacrylation followed by Radical Polymerization | Acryloyl chloride, Methacryloyl chloride | Vinyl polymers with pendant phenol groups |
| Grafting | Nucleophilic Substitution | Polymers with electrophilic sites | Graft copolymers |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Improved Sustainability and Efficiency
Future research will likely focus on developing more sustainable and efficient methods for synthesizing 3-Chloro-5-(dimethylamino)phenol and its derivatives. Traditional multi-step syntheses often involve harsh reaction conditions and the use of hazardous reagents. rsc.org Modern synthetic chemistry is increasingly moving towards greener alternatives that minimize waste and energy consumption.
Key areas for development include:
C–H Functionalization: Direct C–H functionalization of simpler, readily available phenols or anilines represents a highly atom-economical approach. acs.orgnih.govrsc.org Research into catalytic systems, potentially using transition metals, that can selectively introduce chloro and dimethylamino groups onto a phenol (B47542) ring would be a significant advancement. rsc.orgacs.org This approach avoids the need for pre-functionalized starting materials and multiple protection-deprotection steps. nih.gov
Green Solvents and Catalysts: The exploration of environmentally benign solvents, such as water or bio-based solvents, and the development of reusable catalysts are crucial for sustainable synthesis. acs.org Methodologies that reduce or eliminate the use of toxic organic solvents are highly desirable. researchgate.net
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could lead to a more efficient and safer manufacturing process. acs.org
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Direct C-H Functionalization | High atom economy, fewer steps. acs.orgnih.gov | Development of selective catalysts, understanding regioselectivity. rsc.orgacs.org |
| Green Chemistry Approaches | Reduced environmental impact, safer processes. researchgate.net | Use of aqueous media, biodegradable solvents, and reusable catalysts. acs.orgmdpi.com |
| Flow Chemistry | Enhanced safety, scalability, and process control. acs.org | Optimization of reactor design and reaction conditions for continuous production. |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability. mdpi.com | Identification and engineering of suitable enzymes for the specific transformations. |
Exploration of Undiscovered Reactivity Profiles
The electronic nature of this compound, with both electron-donating and electron-withdrawing groups, suggests a rich and largely unexplored reactivity profile. The hydroxyl and dimethylamino groups strongly activate the aromatic ring towards electrophilic substitution, while the chlorine atom can participate in various coupling reactions. libretexts.orgopenstax.org
Future research could investigate:
Electrophilic Aromatic Substitution: A systematic study of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) could reveal interesting regiochemical outcomes due to the combined directing effects of the substituents. openstax.orgquora.comnumberanalytics.com The high reactivity of phenols and anilines towards electrophiles is well-established. libretexts.org
Metal-Catalyzed Cross-Coupling Reactions: The chloro substituent provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of functional groups and the synthesis of complex derivatives.
Oxidative Coupling Reactions: Phenols are known to undergo oxidative coupling to form polymeric materials or more complex dimeric structures. openstax.org The influence of the dimethylamino and chloro groups on the oxidative stability and coupling pathways of this compound warrants investigation.
Photochemical Reactions: The electron-rich nature of the phenol ring suggests potential for interesting photochemical transformations, such as photo-oxidation or photo-Fries rearrangements. nih.govnih.gov
Advanced Applications in Supramolecular Chemistry
The ability of the phenolic hydroxyl group and the nitrogen atom of the dimethylamino group to participate in hydrogen bonding makes this compound an attractive building block for supramolecular chemistry.
Emerging applications in this area include:
Host-Guest Chemistry: The compound or its derivatives could be designed as host molecules for the recognition and binding of specific guest molecules, with potential applications in sensing or separation. The interplay of hydrogen bonding and π-π stacking interactions can be exploited to achieve selective binding. acs.orgwhiterose.ac.uk
Self-Assembly: Under appropriate conditions, this compound derivatives could self-assemble into well-defined nanostructures such as nanotubes, nanofibers, or vesicles. researchgate.net The final morphology of these structures would be influenced by the substitution pattern and intermolecular forces. researchgate.net
Crystal Engineering: The presence of multiple functional groups allows for the rational design of co-crystals with desired physical and chemical properties. By co-crystallizing with other molecules, it may be possible to tune properties like solubility or stability. nih.gov
Computational Design and Predictive Modeling for New Analogues and Reactions
Computational chemistry and predictive modeling are powerful tools for accelerating the discovery of new materials and reactions.
Future research directions include:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to predict the biological activity or toxicity of new analogues of this compound based on their structural features. nih.govnih.gov Such models can guide the design of new compounds with improved properties. nih.gov
Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of reactions involving this compound and to predict their regioselectivity and stereoselectivity. researchgate.netnih.govresearchgate.net This can help in optimizing reaction conditions and designing more efficient synthetic routes.
In Silico Screening of New Analogues: Virtual libraries of this compound analogues can be computationally screened for desired properties, such as binding affinity to a biological target or specific electronic properties for materials applications. This can significantly reduce the experimental effort required to identify promising candidates.
The following table summarizes the potential of computational approaches:
| Computational Method | Application Area | Potential Outcome |
| QSAR | Drug discovery, toxicology | Prediction of biological activity and toxicity of new analogues. nih.govnih.gov |
| DFT Calculations | Reaction design, mechanistic studies | Understanding reaction pathways and predicting product distribution. nih.govresearchgate.net |
| Molecular Dynamics | Supramolecular chemistry | Simulating self-assembly processes and host-guest interactions. nih.gov |
| Virtual Screening | Materials science, drug discovery | Rapid identification of promising new compounds with desired properties. |
Interdisciplinary Research Integrating this compound into Novel Chemical Systems
The unique properties of this compound make it a candidate for integration into various interdisciplinary research areas.
Potential future applications include:
Materials Science: The compound could be used as a monomer or a precursor for the synthesis of functional polymers, such as polyanilines or phenolic resins, with tailored electronic or thermal properties. researchgate.netresearchgate.netnih.gov The presence of both electron-donating and electron-withdrawing groups can influence the polymer's conductivity and other characteristics. nih.gov
Sensor Technology: Derivatives of this compound could be developed as chemical sensors. The phenolic hydroxyl group or the aromatic ring can interact with specific analytes, leading to a detectable change in an optical or electrical signal. Substituted anilines and phenols have shown promise in the development of sensors for various analytes. nih.govresearchgate.netnih.gov
Corrosion Inhibition: The nitrogen and oxygen atoms in the molecule can coordinate with metal surfaces, suggesting potential applications as a corrosion inhibitor for certain metals. mdpi.com
The integration of this compound into interdisciplinary fields will require collaboration between synthetic chemists, materials scientists, and engineers to fully realize its potential in creating novel and functional chemical systems. routledge.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-Chloro-5-(dimethylamino)phenol, and how can reaction conditions be optimized for high purity?
- Methodological Answer :
- Pathway : Utilize nucleophilic aromatic substitution (NAS) by reacting 3-chloro-5-nitrophenol with dimethylamine under catalytic conditions (e.g., CuI/1,10-phenanthroline) .
- Optimization :
- Temperature : 80–100°C in DMF or DMSO to enhance reaction rates.
- Catalysts : Potassium carbonate (K₂CO₃) as a base to deprotonate intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect aromatic protons as doublets (δ 6.8–7.2 ppm) and dimethylamino protons as a singlet (δ 2.8–3.1 ppm). Coupling constants (J ≈ 8–10 Hz) confirm para-substitution .
- ¹³C NMR : Aromatic carbons at δ 110–150 ppm; dimethylamino carbons at δ 40–45 ppm .
- FTIR : O–H stretch (3200–3600 cm⁻¹), C–Cl (600–800 cm⁻¹), and C–N (1250–1350 cm⁻¹) .
- HRMS : Exact mass calculation (C₈H₁₀ClNO) yields 185.0473 g/mol; deviations >2 ppm suggest impurities .
Advanced Research Questions
Q. How can computational models predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-rich sites for electrophilic attacks. For example, the dimethylamino group lowers the LUMO energy, enhancing nucleophilic reactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4). Analyze binding energies (<−6 kcal/mol indicates strong interactions) .
- MD Simulations : Assess stability in aqueous solutions (RMSD <2 Å over 50 ns) to evaluate solubility .
Q. What strategies resolve contradictions in experimental data, such as unexpected NMR shifts or reaction yields?
- Methodological Answer :
- Cross-Validation : Combine XRD (SHELX refinement ) with 2D NMR (HSQC, HMBC) to confirm substituent positions.
- Solvent Effects : Test DMSO vs. CDCl₃ to identify solvent-induced shifts (Δδ >0.5 ppm suggests hydrogen bonding) .
- Replication : Repeat reactions under inert atmosphere (Ar/N₂) to rule out oxidation byproducts .
Q. How should toxicity studies for this compound be designed, and what in vitro models are most relevant?
- Methodological Answer :
- Guidelines : Follow ATSDR protocols for chlorophenols:
- Acute Toxicity : LD₅₀ in rats (oral, 300–500 mg/kg) .
- Genotoxicity : Ames test (TA98 strain ± S9 metabolic activation) .
- In Vitro Models :
- Hepatocytes : Measure CYP450 inhibition (IC₅₀ via fluorometric assays) .
- Cell Viability : MTT assay on HEK293 cells (EC₅₀ <100 µM indicates cytotoxicity) .
Q. How do substituent electronic effects influence the stability and reactivity of this compound under varying pH?
- Methodological Answer :
- pH Stability :
- Acidic Conditions : Dimethylamino group protonates (pKa ≈ 9.5), increasing solubility but reducing nucleophilicity .
- Basic Conditions : Phenolic O–H deprotonates (pKa ≈ 8.2), forming a resonance-stabilized anion .
- Reactivity :
- Electrophilic Substitution : Chlorine directs meta-substitution; dimethylamino group activates the ring for nitration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
